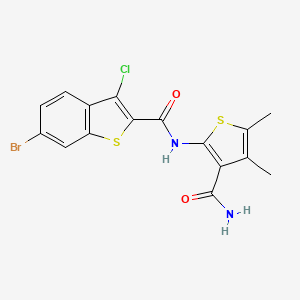

![molecular formula C17H10BrClN6O2 B10969549 2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969549.png)

2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

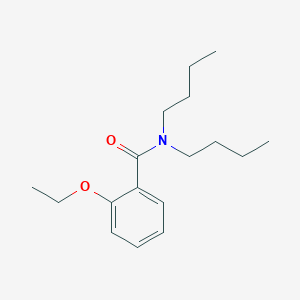

This compound belongs to the class of pyrazolo-triazolo-pyrimidines, characterized by their unique fused ring system. Its chemical structure consists of a furyl group attached to a pyrazolo-triazolo-pyrimidine core. The bromo and chloro substituents enhance its reactivity and biological properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furaldehyde with a suitable pyrazole derivative. The reaction typically occurs under mild conditions, yielding the desired product .

Industrial Production:: While no specific industrial-scale production methods are widely reported, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

Oxidation: The furan ring can undergo oxidation reactions, leading to various functionalized derivatives.

Substitution: The halogen atoms (bromo and chloro) make it susceptible to nucleophilic substitution reactions.

Reduction: Reduction of the furan ring or halogen substituents may yield different analogs .

Base-Catalyzed Condensation: Used for the initial synthesis.

Palladium-Catalyzed Cross-Coupling:

Hydrogenation: Converts the furan ring to tetrahydrofuran .

Major Products:: The primary product is the titled compound itself, but variations arise from different substitution patterns and functional groups.

Scientific Research Applications

Chemistry::

Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor due to its structural resemblance to known kinase inhibitors .

Organic Synthesis: It serves as a versatile building block for designing novel molecules.

CDK2 Inhibition: Exhibits promising inhibitory effects against CDK2, a key target in cancer therapy .

Antiproliferative Activity: Demonstrates growth inhibition in various cell lines .

Drug Discovery: Its unique scaffold attracts attention for drug development.

Agrochemicals: Potential use as agrochemicals or crop protection agents.

Mechanism of Action

The compound likely exerts its effects through CDK2 inhibition, disrupting cell cycle progression and promoting apoptosis. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While no direct analogs exist, related pyrazolo-triazolo-pyrimidines include 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde and 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid . the unique fusion of the furyl group sets our compound apart.

Properties

Molecular Formula |

C17H10BrClN6O2 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

4-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C17H10BrClN6O2/c18-9-1-3-13(12(19)5-9)26-7-10-2-4-14(27-10)16-22-17-11-6-21-23-15(11)20-8-25(17)24-16/h1-6,8H,7H2,(H,21,23) |

InChI Key |

WUGNMWMXLLXKDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

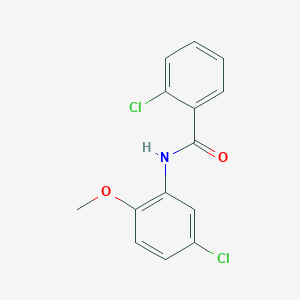

![2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969474.png)

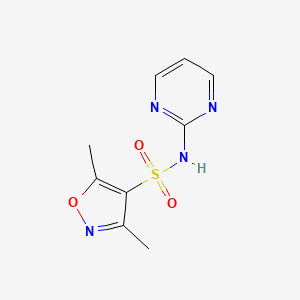

![2-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10969480.png)

![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B10969495.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)

![1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10969532.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10969543.png)

![methyl (2E)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10969547.png)